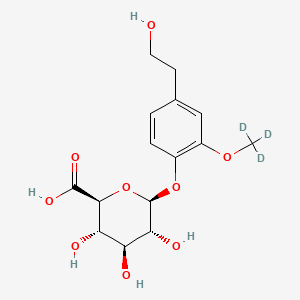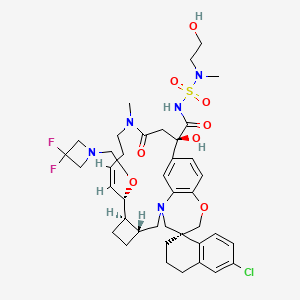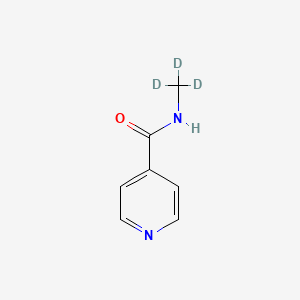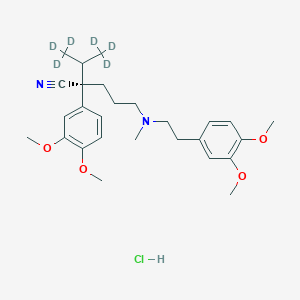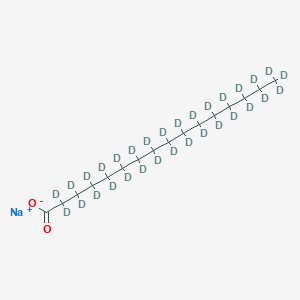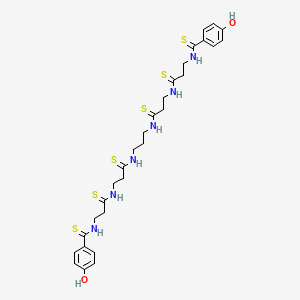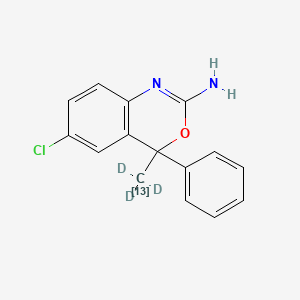
N-Desethyl etifoxine--13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desethyl etifoxine–13C,d3: is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of N-Desethyl etifoxine, which is known for its pharmacological properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl etifoxine–13C,d3 involves the incorporation of carbon-13 and deuterium into the N-Desethyl etifoxine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of N-Desethyl etifoxine–13C,d3 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desethyl etifoxine–13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
N-Desethyl etifoxine–13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within a system.
Biology: Used in studies of enzyme kinetics and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of N-Desethyl etifoxine–13C,d3 is similar to that of N-Desethyl etifoxine. It acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and neuroprotective effects. The isotopic labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Vergleich Mit ähnlichen Verbindungen
N-Desethyl etifoxine: The non-labeled version of the compound.
Etifoxine: The parent compound from which N-Desethyl etifoxine is derived.
Other isotopically labeled compounds: Such as N-Desethyl etifoxine–13C,d2 and N-Desethyl etifoxine–13C,d4
Uniqueness: N-Desethyl etifoxine–13C,d3 is unique due to its specific isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C15H13ClN2O |
|---|---|
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-4-(trideuterio(113C)methyl)-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i1+1D3 |
InChI-Schlüssel |
PGSDPKVMKMOURZ-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


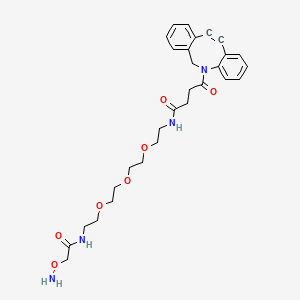

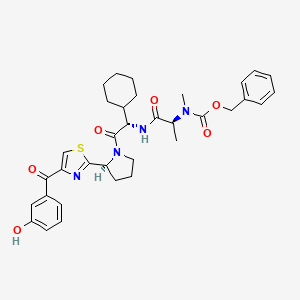
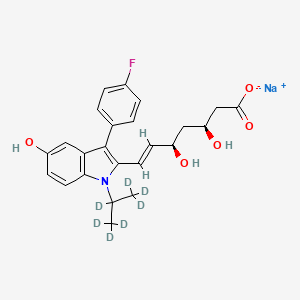
![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)


